molecular formula C14H12N4O4S B2709295 N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide CAS No. 391896-42-7

N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide

Cat. No.: B2709295
CAS No.: 391896-42-7
M. Wt: 332.33
InChI Key: IMWFRXWUFGWISJ-UHFFFAOYSA-N
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Description

N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide is a compound that features a thiophene ring substituted with two 5-methylisoxazole groups at the N2 and N5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide typically involves the reaction of thiophene-2,5-dicarboxylic acid with 5-methylisoxazole derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the isoxazole rings or the thiophene core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoxazole rings .

Scientific Research Applications

N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoxazole rings can form hydrogen bonds and other interactions with active sites, while the thiophene core provides structural stability and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N5-bis(5-methylisoxazol-3-yl)thiophene-2,5-dicarboxamide is unique due to its thiophene core, which imparts distinct electronic properties and stability compared to malonamide or oxalamide derivatives. This makes it particularly useful in applications requiring robust and stable compounds .

Properties

IUPAC Name

2-N,5-N-bis(5-methyl-1,2-oxazol-3-yl)thiophene-2,5-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S/c1-7-5-11(17-21-7)15-13(19)9-3-4-10(23-9)14(20)16-12-6-8(2)22-18-12/h3-6H,1-2H3,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWFRXWUFGWISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(S2)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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